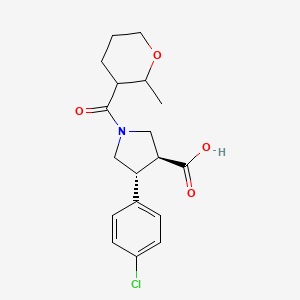![molecular formula C20H21NO4 B7341168 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid](/img/structure/B7341168.png)
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid, also known as MCCB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MCCB is a member of the benzoic acid family and has a unique molecular structure that allows it to interact with specific biological targets.
作用機序
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid is believed to exert its therapeutic effects through its interaction with specific biological targets. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as reduce inflammation and pain by modulating the activity of specific proteins. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and have neuroprotective effects. This compound has also been shown to modulate specific protein activity and reduce oxidative stress in the brain.
実験室実験の利点と制限
One advantage of using 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has shown potential therapeutic applications in various scientific research studies, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its limited availability, which can make it difficult to obtain for certain studies.
将来の方向性
There are several potential future directions for the study of 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid. One direction could involve further investigation into its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction could involve studying its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential interactions with other biological targets.
合成法
The synthesis of 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid involves several steps starting with the reaction of 3-(3-methoxyphenyl)cyclobutanone with chloroacetyl chloride to form 3-(3-methoxyphenyl)cyclobutanone chloroacetyl derivative. This derivative is then reacted with methylamine to form the corresponding amide. The final step involves the reaction of the amide with 4-bromobenzoic acid to form this compound.
科学的研究の応用
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid has shown potential therapeutic applications in various scientific research studies. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, this compound has been studied for its potential use in treating inflammation and pain.
特性
IUPAC Name |
4-[[3-(3-methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21(19(22)13-6-8-14(9-7-13)20(23)24)17-10-16(11-17)15-4-3-5-18(12-15)25-2/h3-9,12,16-17H,10-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLGFVBRLOXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)C2=CC(=CC=C2)OC)C(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7341092.png)
![3-[(3-bromophenyl)methyl-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]propanoic acid](/img/structure/B7341095.png)
![(2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid](/img/structure/B7341101.png)
![(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B7341106.png)
![(3R,4R)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine](/img/structure/B7341125.png)
![(2R,6R)-4-benzyl-6-methyl-N-[(2-oxopiperidin-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7341139.png)
![(2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341143.png)
![[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7341158.png)
![[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7341166.png)
![[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]methanone](/img/structure/B7341169.png)
![7-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B7341174.png)
![(1R,2S)-N-[(4-methylsulfanyloxan-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341175.png)
![(2R,6R)-4-benzyl-6-methyl-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]morpholine-2-carboxamide](/img/structure/B7341182.png)
